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Introduction
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling

pathway is a critical intracellular cascade that governs a multitude of cellular processes,

including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation

in a wide array of human cancers has positioned it as a prime target for therapeutic

intervention.[4][5] This in-depth technical guide provides a comprehensive overview of dual

pan-PI3K and mTOR kinase inhibitors, a class of drugs designed to simultaneously block key

nodes of this pathway. We will delve into the rationale for dual inhibition, the biochemical

mechanisms of action, and the practical methodologies for their evaluation, offering field-

proven insights for researchers, scientists, and drug development professionals.

The Rationale for Dual Inhibition: Overcoming
Pathway Complexity
The PI3K/Akt/mTOR pathway is a complex and interconnected network.[1][6] PI3K, a family of

lipid kinases, is activated by upstream signals from receptor tyrosine kinases (RTKs) and G-

protein coupled receptors.[4][6] Activated PI3K phosphorylates phosphatidylinositol-4,5-
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bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second

messenger.[5][7] PIP3 recruits and activates downstream effectors, most notably the

serine/threonine kinase Akt.[6]

mTOR, a serine/threonine kinase and member of the PI3K-related kinase (PIKK) family, exists

in two distinct multiprotein complexes: mTORC1 and mTORC2.[4][8][9][10] mTORC1, a

downstream effector of Akt, regulates protein synthesis and cell growth.[11] mTORC2 is

responsible for the full activation of Akt through phosphorylation at Serine473.[4][11]

Targeting a single node in this pathway can lead to compensatory feedback loops. For

instance, inhibition of mTORC1 alone can result in the activation of Akt, mitigating the

therapeutic effect.[12] Dual pan-PI3K and mTOR inhibitors were developed to address this

challenge by concurrently inhibiting both PI3K and mTOR, thereby providing a more

comprehensive and sustained blockade of the pathway.[12][13] This vertical inhibition strategy

has shown promise in overcoming resistance mechanisms and achieving broader efficacy

across various cancer genotypes.[12][14]

Mechanism of Action of Dual pan-PI3K and mTOR
Inhibitors
Dual pan-PI3K and mTOR inhibitors are typically ATP-competitive small molecules that bind to

the kinase domain of both PI3K isoforms (pan-PI3K) and mTOR.[12] This dual-targeting

capability stems from the structural homology between the kinase domains of PI3K and mTOR.

[12][14] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of

downstream substrates, effectively shutting down the signaling cascade.

The "pan-PI3K" designation indicates that these inhibitors target all four Class I PI3K isoforms:

p110α, p110β, p110δ, and p110γ.[4][12] This broad-spectrum inhibition is advantageous in

cancers where multiple isoforms may be active or where isoform switching can contribute to

resistance.[15]

dot graph "PI3K_mTOR_Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.6,

fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10,

fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pubs.acs.org/doi/pdf/10.1021/acsomega.5c10162
https://m.youtube.com/watch?v=YMpAqrOq3VY
https://encyclopedia.pub/entry/6289
https://pmc.ncbi.nlm.nih.gov/articles/PMC9124774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8424549/
https://journals.physiology.org/doi/abs/10.1152/physrev.00026.2020
https://pubmed.ncbi.nlm.nih.gov/33599151/
https://documents.thermofisher.com/TFS-Assets/CMD/posters/0408-AACR-Cellular-Assays-for-Interrogating-the-PI3K-AKT-mTOR-Pathway.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9124774/
https://documents.thermofisher.com/TFS-Assets/CMD/posters/0408-AACR-Cellular-Assays-for-Interrogating-the-PI3K-AKT-mTOR-Pathway.pdf
https://aacrjournals.org/mct/article/13/5/1021/91854/Picking-the-Point-of-Inhibition-A-Comparative
https://aacrjournals.org/mct/article/13/5/1021/91854/Picking-the-Point-of-Inhibition-A-Comparative
https://www.mdpi.com/2218-273X/15/5/677
https://aacrjournals.org/mct/article/13/5/1021/91854/Picking-the-Point-of-Inhibition-A-Comparative
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c02244
https://aacrjournals.org/mct/article/13/5/1021/91854/Picking-the-Point-of-Inhibition-A-Comparative
https://aacrjournals.org/mct/article/13/5/1021/91854/Picking-the-Point-of-Inhibition-A-Comparative
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c02244
https://pmc.ncbi.nlm.nih.gov/articles/PMC9124774/
https://aacrjournals.org/mct/article/13/5/1021/91854/Picking-the-Point-of-Inhibition-A-Comparative
https://www.barchart.com/story/news/92337/pi3k-inhibitors-market-clinical-trials-outlook-evaluating-25-drug-candidates-across-20-active-companies-by-delveinsight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608691?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4"]; PI3K

[label="PI3K", fillcolor="#4285F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4"]; mTORC1 [label="mTORC1",

fillcolor="#4285F4"]; mTORC2 [label="mTORC2", fillcolor="#4285F4"]; Downstream_mTORC1

[label="Protein Synthesis,\nCell Growth", fillcolor="#34A853"]; Downstream_Akt [label="Cell

Survival,\nProliferation", fillcolor="#34A853"]; Inhibitor [label="Dual pan-PI3K/mTOR\nInhibitor",

shape=octagon, fillcolor="#EA4335"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\n(PIP2 to

PIP3)"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt [label="Activates"]; mTORC2 -> Akt

[label="Fully Activates\n(p-Ser473)"]; Akt -> mTORC1 [label="Activates"]; mTORC1 ->

Downstream_mTORC1 [label="Regulates"]; Akt -> Downstream_Akt [label="Promotes"];

// Inhibition Edges Inhibitor -> PI3K [label="Inhibits", color="#EA4335", style=dashed,

arrowhead=tee]; Inhibitor -> mTORC1 [label="Inhibits", color="#EA4335", style=dashed,

arrowhead=tee]; Inhibitor -> mTORC2 [label="Inhibits", color="#EA4335", style=dashed,

arrowhead=tee]; } Figure 1: Mechanism of action of dual pan-PI3K and mTOR inhibitors.

Key Classes and Representative Compounds
Several classes of dual pan-PI3K and mTOR inhibitors have been developed, with many

undergoing preclinical and clinical evaluation. A summary of some representative compounds

is provided below.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608691?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target Profile Key Features

Gedatolisib (PF-05212384) Dual pan-PI3K/mTOR

Targets all Class I PI3K

isoforms and mTORC1/2.[15]

Has shown promising activity

in clinical trials for various solid

tumors.[5][15]

Bimiralisib Dual pan-PI3K/mTOR

Orally available inhibitor

targeting all four Class I PI3K

isoforms and mTOR.[16]

Intermittent dosing schedules

have shown a manageable

safety profile.[16]

Dactolisib (BEZ235) Dual PI3K/mTOR

One of the earlier dual

inhibitors to enter clinical trials.

[13]

Omipalisib (GSK2126458) Dual PI3K/mTOR

Potent inhibitor with

demonstrated in vitro antitumor

activities.[13][17]

Samotolisib Dual PI3K/mTOR

Targets both PI3K isoforms

and mTORC1/2 complexes.

[18]

PI-103 Dual PI3K/mTOR

A well-characterized tool

compound for preclinical

research.[4][11]

Experimental Workflows for Inhibitor
Characterization
A multi-faceted approach is essential for the comprehensive evaluation of dual pan-PI3K and

mTOR inhibitors. This involves a combination of in vitro biochemical assays, cell-based

functional assays, and downstream signaling analysis.
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In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of a compound against purified PI3K

isoforms and mTOR.

Methodology:

Biochemical kinase assays are foundational for determining the half-maximal inhibitory

concentration (IC50) of a compound. A common method is the ADP-Glo™ Kinase Assay.[5]

Step-by-Step Protocol (ADP-Glo™ Kinase Assay):[5]

Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific

recombinant PI3K isoform or mTOR enzyme, the lipid substrate (e.g., PIP2), and the test

compound at various concentrations.[5]

Initiation: Start the kinase reaction by adding ATP.[5]

Incubation: Allow the reaction to proceed for a defined period at room temperature.[5]

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the

remaining ATP.[5]

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the

kinase reaction back to ATP.[5]

Luminescence Detection: The newly synthesized ATP is used by luciferase to generate a

luminescent signal, which is proportional to the kinase activity. Measure the luminescence

using a plate reader.[5]

Data Analysis: Calculate the percent inhibition at each compound concentration and

determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

Recombinant Enzymes: Using purified enzymes ensures that the observed inhibition is a

direct effect on the target kinase and not influenced by other cellular components.
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Varying Compound Concentrations: A dose-response curve is crucial for accurately

determining the IC50 and understanding the potency of the inhibitor.

Controls: Including no-enzyme and no-inhibitor controls is essential for data normalization

and validating the assay performance.[5]

dot graph "Kinase_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5,

fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10,

fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup

[label="Set up kinase reaction:\nEnzyme, Substrate,\nInhibitor (various conc.)",

fillcolor="#4285F4"]; Initiate [label="Initiate reaction\nwith ATP", fillcolor="#4285F4"]; Incubate

[label="Incubate at\nroom temperature", fillcolor="#4285F4"]; Terminate [label="Terminate

reaction &\ndeplete remaining ATP\n(ADP-Glo™ Reagent)", fillcolor="#4285F4"]; Convert

[label="Convert ADP to ATP\n(Kinase Detection Reagent)", fillcolor="#4285F4"]; Measure

[label="Measure\nluminescence", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze

[label="Calculate % inhibition\nand determine IC50", fillcolor="#34A853"]; End [label="End",

shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Setup; Setup -> Initiate; Initiate -> Incubate; Incubate -> Terminate; Terminate

-> Convert; Convert -> Measure; Measure -> Analyze; Analyze -> End; } Figure 2: Workflow for

an in vitro kinase assay.

Cellular Proliferation and Viability Assays
Objective: To assess the impact of the inhibitor on the growth and survival of cancer cells.

Methodology:

A variety of cell-based assays can be employed to measure the cytotoxic and cytostatic effects

of dual pan-PI3K and mTOR inhibitors. The MTT assay is a widely used colorimetric method.[5]

Step-by-Step Protocol (MTT Assay):[5]

Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them

to adhere overnight.
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Compound Treatment: Treat the cells with a range of concentrations of the dual inhibitor for a

specified duration (e.g., 72 hours).[19]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for a few hours. Metabolically active cells will reduce the

yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(typically around 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the CC50 (half-maximal cytotoxic concentration) value.

Causality Behind Experimental Choices:

Cell Line Selection: Choose cell lines with known alterations in the PI3K/Akt/mTOR pathway

(e.g., PIK3CA mutations or PTEN loss) to assess the inhibitor's efficacy in a relevant genetic

context.

Time Course: A 72-hour treatment period is often sufficient to observe significant effects on

cell proliferation.[19]

Dose Range: A wide range of inhibitor concentrations is necessary to generate a complete

dose-response curve and accurately determine the CC50.

Western Blot Analysis for Pathway Modulation
Objective: To confirm that the inhibitor is engaging its targets within the cell and modulating

downstream signaling.

Methodology:

Western blotting is a powerful technique to visualize changes in the phosphorylation status of

key proteins in the PI3K/Akt/mTOR pathway.[19]
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Step-by-Step Protocol:

Cell Treatment and Lysis: Treat cells with the inhibitor for a short period (e.g., 1-2 hours) to

observe acute signaling changes. Lyse the cells to extract total protein.

Protein Quantification: Determine the protein concentration of each lysate to ensure equal

loading.

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g.,

PVDF or nitrocellulose).

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated

and total forms of key pathway proteins, such as:

p-Akt (Ser473) and total Akt

p-S6 Ribosomal Protein (Ser235/236) and total S6

p-4E-BP1 (Thr37/46) and total 4E-BP1

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a

chemiluminescent substrate to visualize the protein bands.

Analysis: Quantify the band intensities to determine the extent of pathway inhibition.

Causality Behind Experimental Choices:

Phospho-Specific Antibodies: These are essential for directly assessing the inhibition of

kinase activity.

Total Protein Antibodies: These serve as loading controls to ensure that any observed

changes in phosphorylation are not due to differences in the total amount of protein.

Short Treatment Time: Acute treatment allows for the observation of direct effects on

signaling before compensatory mechanisms are activated.
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dot graph "Western_Blot_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5,

fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10,

fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Treatment [label="Treat cells with inhibitor", fillcolor="#4285F4"]; Lysis [label="Lyse cells

and\nquantify protein", fillcolor="#4285F4"]; Separation [label="Separate proteins\nby SDS-

PAGE", fillcolor="#4285F4"]; Transfer [label="Transfer proteins\nto membrane",

fillcolor="#4285F4"]; Probing [label="Probe with primary and\nsecondary antibodies",

fillcolor="#4285F4"]; Detection [label="Detect protein bands\n(chemiluminescence)",

fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analyze band intensities",

fillcolor="#34A853"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges Start -> Treatment; Treatment -> Lysis; Lysis -> Separation; Separation -> Transfer;

Transfer -> Probing; Probing -> Detection; Detection -> Analysis; Analysis -> End; } Figure 3:

Workflow for Western blot analysis.

Mechanisms of Resistance and Future Perspectives
Despite the promise of dual pan-PI3K and mTOR inhibitors, the development of resistance

remains a clinical challenge.[15][20] Mechanisms of resistance can include:

Activation of bypass signaling pathways: Tumor cells can activate alternative growth and

survival pathways to circumvent the PI3K/mTOR blockade.[14]

Genetic alterations: Mutations in downstream effectors of the PI3K pathway can render the

cells insensitive to upstream inhibition.

Increased drug efflux: Overexpression of drug transporters can reduce the intracellular

concentration of the inhibitor.

Future research is focused on several key areas to overcome these challenges:

Combination Therapies: Combining dual pan-PI3K and mTOR inhibitors with other targeted

agents or chemotherapy may provide a more durable response.[15]
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Biomarker-Driven Patient Selection: Identifying predictive biomarkers will be crucial for

selecting patients who are most likely to benefit from these inhibitors.[15]

Next-Generation Inhibitors: The development of novel inhibitors with improved potency,

selectivity, and pharmacokinetic properties is ongoing.[5] This includes the exploration of

targeted protein degraders, such as PROTACs, which can induce the degradation of both

PI3K and mTOR.[14]

Conclusion
Dual pan-PI3K and mTOR kinase inhibitors represent a promising therapeutic strategy for a

variety of cancers. Their ability to comprehensively block a critical signaling pathway offers a

significant advantage over single-agent approaches. A thorough understanding of their

mechanism of action, coupled with rigorous preclinical evaluation using the methodologies

outlined in this guide, is essential for their successful translation into the clinic. As our

knowledge of the complexities of the PI3K/Akt/mTOR pathway and the mechanisms of

resistance continues to grow, so too will our ability to develop more effective and durable

therapies targeting this fundamental cancer signaling network.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. geneglobe.qiagen.com [geneglobe.qiagen.com]

2. medchemexpress.com [medchemexpress.com]

3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC
[pmc.ncbi.nlm.nih.gov]

5. pubs.acs.org [pubs.acs.org]

6. encyclopedia.pub [encyclopedia.pub]

7. m.youtube.com [m.youtube.com]

8. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC
[pmc.ncbi.nlm.nih.gov]

9. journals.physiology.org [journals.physiology.org]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b608691?utm_src=pdf-custom-synthesis#bc-rfq
https://geneglobe.qiagen.com/us/knowledge/pathways/general-signal-transduction-pathways/pi3k-akt-mtor-signaling
https://www.medchemexpress.com/pathway/pi3k-akt-mtor-signaling-pathway.html
https://en.wikipedia.org/wiki/PI3K/AKT/mTOR_pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC9124774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9124774/
https://pubs.acs.org/doi/pdf/10.1021/acsomega.5c10162
https://encyclopedia.pub/entry/6289
https://m.youtube.com/watch?v=YMpAqrOq3VY
https://pmc.ncbi.nlm.nih.gov/articles/PMC8424549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8424549/
https://journals.physiology.org/doi/abs/10.1152/physrev.00026.2020
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608691?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Regulation and metabolic functions of mTORC1 and mTORC2 - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. documents.thermofisher.com [documents.thermofisher.com]

12. aacrjournals.org [aacrjournals.org]

13. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of
Neuroinflammation: Novel Insights from In Vitro Models | MDPI [mdpi.com]

14. pubs.acs.org [pubs.acs.org]

15. PI3K Inhibitors Market & Clinical Trials Outlook: Evaluating 25+ Drug Candidates Across
20+ Active Companies by DelveInsight [barchart.com]

16. mdpi.com [mdpi.com]

17. In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458 -
PMC [pmc.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and
Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

20. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Technical Guide to Dual pan-PI3K
and mTOR Kinase Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608691/docs#a-comprehensive-technical-guide-to-
dual-pan-pi3k-and-mtor-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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